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Compound of Interest

Compound Name: 3,5-Dimethylbenzoic acid

Cat. No.: B125875 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 3,5-
Dimethylbenzoic acid (CAS No: 499-06-9), a significant molecule in various research and

development applications. The following sections present key spectral data in a structured

format, detail the experimental methodologies for data acquisition, and illustrate the analytical

workflow.

Spectral Data Summary
The spectral data for 3,5-Dimethylbenzoic acid, including Infrared (IR) Spectroscopy, Nuclear

Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), are summarized

below. These tables provide a quick reference for the key spectral features of the molecule.

Table 1: Infrared (IR) Spectroscopy Data
Frequency (cm⁻¹) Intensity Assignment

2980-2850 Strong, Broad O-H stretch (Carboxylic Acid)

1680-1710 Strong C=O stretch (Carboxylic Acid)

1600, 1475 Medium C=C stretch (Aromatic Ring)

1300-1200 Strong C-O stretch (Carboxylic Acid)

920 Medium, Broad O-H bend (Carboxylic Acid)
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Note: The IR data is compiled from typical values for benzoic acids and related compounds.

The KBr-Pellet technique was likely used for sample preparation[1].

Table 2: ¹H Nuclear Magnetic Resonance (NMR)
Spectroscopy Data
Solvent: CDCl₃, Frequency: 400 MHz

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

11.57 Singlet 1H -COOH

7.73 Singlet 2H Ar-H (positions 2, 6)

7.22 Singlet 1H Ar-H (position 4)

2.37 Singlet 6H -CH₃ (positions 3, 5)

Data reported are consistent with literature values[2][3].

Table 3: ¹³C Nuclear Magnetic Resonance (NMR)
Spectroscopy Data
Solvent: CDCl₃, Frequency: 101 MHz

Chemical Shift (δ, ppm) Assignment

172.5 C=O (Carboxylic Acid)

138.4 Ar-C (positions 3, 5)

133.9 Ar-C (position 4)

130.2 Ar-C (position 1)

128.9 Ar-C (positions 2, 6)

21.3 -CH₃
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Data reported are consistent with literature values[2].

Table 4: Mass Spectrometry (MS) Data
Method: Electron Ionization (EI)

m/z Relative Intensity Assignment

150 High [M]⁺ (Molecular Ion)

133 Medium [M - OH]⁺

105 High [M - COOH]⁺ or [C₇H₅O]⁺

91 Medium [C₇H₇]⁺ (Tropylium ion)

The fragmentation pattern is consistent with data from the NIST Mass Spectrometry Data

Center[1][4].

Experimental Protocols
The following sections detail the methodologies for acquiring the spectral data presented

above. These protocols are based on standard laboratory practices for the analysis of solid

organic compounds.

Infrared (IR) Spectroscopy
Objective: To obtain the infrared spectrum of solid 3,5-Dimethylbenzoic acid to identify its

functional groups.

Methodology: Thin Solid Film or KBr Pellet

Sample Preparation (Thin Solid Film Method):

Dissolve a small amount (approx. 10-20 mg) of 3,5-Dimethylbenzoic acid in a volatile

solvent like methylene chloride or acetone.

Deposit a drop of the solution onto a salt plate (e.g., NaCl or KBr).
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Allow the solvent to evaporate completely, leaving a thin film of the compound on the

plate[5].

Sample Preparation (KBr Pellet Method):

Grind a small amount of 3,5-Dimethylbenzoic acid (1-2 mg) with approximately 100-200

mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.

Transfer the mixture to a pellet press and apply pressure to form a transparent or

translucent pellet[1].

Data Acquisition:

Record a background spectrum of the empty sample holder or a pure KBr pellet.

Place the prepared sample (salt plate or KBr pellet) in the sample holder of the FT-IR

spectrometer.

Acquire the infrared spectrum over the range of 4000-400 cm⁻¹.

Process the spectrum by subtracting the background to obtain the final transmittance or

absorbance spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra of 3,5-Dimethylbenzoic acid to elucidate its

molecular structure.

Methodology:

Sample Preparation:

Dissolve approximately 5-10 mg of 3,5-Dimethylbenzoic acid in about 0.6-0.7 mL of a

deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube. Ensure the

sample is fully dissolved.

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not

already present in the solvent.
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¹H NMR Data Acquisition:

Insert the NMR tube into the spectrometer.

Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic

field to achieve homogeneity.

Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters for a

400 MHz spectrometer include a spectral width of -2 to 12 ppm, a sufficient number of

scans for a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

Process the raw data by applying a Fourier transform, phasing the spectrum, and

correcting the baseline.

Calibrate the chemical shift scale to the TMS signal (0 ppm) or the residual solvent peak.

Integrate the peaks to determine the relative number of protons.

¹³C NMR Data Acquisition:

Using the same sample, switch the spectrometer to the ¹³C channel.

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. This removes

the splitting of carbon signals by attached protons, resulting in a spectrum with single lines

for each unique carbon atom.

A larger number of scans is typically required for ¹³C NMR due to the lower natural

abundance of the ¹³C isotope.

Process the data similarly to the ¹H spectrum, with calibration of the chemical shift based

on the solvent peak (e.g., 77.16 ppm for CDCl₃).

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of 3,5-
Dimethylbenzoic acid.

Methodology: Electron Ionization (EI)
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Sample Introduction:

Introduce a small amount of the solid sample directly into the ion source via a direct

insertion probe, or dissolve the sample in a volatile solvent and inject it into a gas

chromatograph (GC) coupled to the mass spectrometer (GC-MS)[6].

Ionization:

In the ion source, the sample molecules are bombarded with a high-energy electron beam

(typically 70 eV). This causes the molecules to lose an electron, forming a positively

charged molecular ion ([M]⁺) and fragment ions.

Mass Analysis:

The generated ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-

flight analyzer).

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

Detection:

An electron multiplier or other detector records the abundance of each ion at a specific

m/z value.

The resulting mass spectrum is a plot of relative ion abundance versus m/z.

Visualization of the Analytical Workflow
The following diagram illustrates the general workflow for the spectral analysis of 3,5-
Dimethylbenzoic acid.
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Workflow for Spectral Analysis of 3,5-Dimethylbenzoic Acid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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